7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines benzofuran, benzoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide), are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety and is used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a methoxy group and pyridine ring, used in drug synthesis.
N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1,2,3-thiadiazole-5-yl)-formamide: Combines benzofuran and pyridine, studied for immunosuppressive activity.
Uniqueness
What sets 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide apart is its unique combination of benzofuran, benzoxazole, and pyridine moieties. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C22H15N3O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15N3O4/c1-27-18-4-2-3-14-11-19(28-20(14)18)21(26)24-15-5-6-17-16(12-15)25-22(29-17)13-7-9-23-10-8-13/h2-12H,1H3,(H,24,26) |
InChI Key |
LZJDJFQGPNICOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.